molecular formula C6H8O3S2 B13490909 7,9-Dioxa-2,3-dithiaspiro[4.5]decan-8-one

7,9-Dioxa-2,3-dithiaspiro[4.5]decan-8-one

Katalognummer: B13490909
Molekulargewicht: 192.3 g/mol
InChI-Schlüssel: HWOPUTBUOYIIAJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7,9-Dioxa-2,3-dithiaspiro[4.5]decan-8-one is a chemical compound with the molecular formula C6H8O3S2 and a molecular weight of 192.25 g/mol . It is characterized by a unique spirocyclic structure that includes both oxygen and sulfur atoms, making it an interesting subject for various chemical studies.

Vorbereitungsmethoden

The synthesis of 7,9-Dioxa-2,3-dithiaspiro[4.5]decan-8-one typically involves the reaction of appropriate ketones with sulfur-containing reagents under controlled conditions. One common method involves the condensation of ketones with sulfur and oxygen donors in the presence of a catalyst . Industrial production methods may involve similar synthetic routes but are optimized for higher yields and purity through the use of advanced catalytic systems and reaction conditions.

Analyse Chemischer Reaktionen

7,9-Dioxa-2,3-dithiaspiro[4.5]decan-8-one undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

7,9-Dioxa-2,3-dithiaspiro[4.5]decan-8-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate or active ingredient due to its bioactive properties.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 7,9-Dioxa-2,3-dithiaspiro[4.5]decan-8-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s spirocyclic structure allows it to fit into specific binding sites, influencing biological pathways and chemical reactions. The exact pathways and targets depend on the specific application and context of its use .

Vergleich Mit ähnlichen Verbindungen

7,9-Dioxa-2,3-dithiaspiro[4.5]decan-8-one can be compared with other spirocyclic compounds such as:

These compounds share similar structural features but differ in their chemical properties and reactivity. The presence of different functional groups and heteroatoms in the spirocyclic ring imparts unique characteristics to each compound, making this compound distinct in its applications and reactivity.

Eigenschaften

Molekularformel

C6H8O3S2

Molekulargewicht

192.3 g/mol

IUPAC-Name

7,9-dioxa-2,3-dithiaspiro[4.5]decan-8-one

InChI

InChI=1S/C6H8O3S2/c7-5-8-1-6(2-9-5)3-10-11-4-6/h1-4H2

InChI-Schlüssel

HWOPUTBUOYIIAJ-UHFFFAOYSA-N

Kanonische SMILES

C1C2(COC(=O)O1)CSSC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.